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1,6-Anhydromuramic acid - 82080-93-1

1,6-Anhydromuramic acid

Catalog Number: EVT-1569328
CAS Number: 82080-93-1
Molecular Formula: C9H15NO6
Molecular Weight: 233.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,6-Anhydromuramic acid is a significant compound primarily found in the peptidoglycan layer of bacterial cell walls. It plays a crucial role in the structural integrity of bacteria and is involved in various biological processes, including antibiotic resistance and cell wall recycling. This compound is derived from N-acetylmuramic acid and is characterized by the absence of a hydroxyl group at the C-6 position.

Source

1,6-Anhydromuramic acid is synthesized from N-acetylglucosamine, a common building block in carbohydrate chemistry. Its presence is predominantly noted in Gram-positive bacteria, where it contributes to the rigidity and strength of the cell wall structure. The synthesis of this compound is essential for understanding bacterial physiology and developing new antibacterial agents.

Classification

1,6-Anhydromuramic acid belongs to a class of compounds known as anhydrosugars, which are characterized by the removal of water from sugar molecules. It can be classified under glycosaminoglycans and is crucial for structural polysaccharides in bacteria.

Synthesis Analysis

Methods

The synthesis of 1,6-anhydromuramic acid has been explored through various methodologies. A notable approach involves a five-step synthesis from N-acetylglucosamine. This method is efficient and utilizes inexpensive starting materials, allowing for significant quantities to be produced.

Technical Details

The synthesis begins with the selective protection of the hydroxyl group at the C-4 position of N-acetylglucosamine. Subsequent alkylation with (S)-2-chloropropionic acid yields the desired anhydro derivative. The process includes steps such as tritylation and deprotection, ultimately leading to high yields of 1,6-anhydromuramic acid. The entire synthetic route emphasizes efficiency and cost-effectiveness, making it suitable for further research applications .

Molecular Structure Analysis

Structure

The molecular structure of 1,6-anhydromuramic acid features a pyranose ring with specific functional groups that contribute to its biological activity. The absence of the hydroxyl group at C-6 differentiates it from its precursor, N-acetylmuramic acid.

Data

  • Molecular Formula: C₇H₁₃N₁O₇
  • Molecular Weight: 189.19 g/mol
  • Structural Representation: The compound can be represented as a cyclic structure with specific stereochemistry at various carbon centers.
Chemical Reactions Analysis

Reactions

1,6-Anhydromuramic acid participates in several biochemical reactions, primarily involving enzymatic hydrolysis by lytic transglycosylases. These enzymes cleave glycosidic bonds in peptidoglycan, facilitating cell wall remodeling and recycling.

Technical Details

The mechanism typically involves the formation of an intermediate that allows for the cleavage of the glycosidic bond, leading to the release of GlcNAc-derived residues. This process is critical for bacterial growth and division .

Mechanism of Action

Process

The mechanism by which 1,6-anhydromuramic acid functions involves its incorporation into peptidoglycan layers, providing structural support to bacterial cells. When cleaved by specific enzymes, it can also trigger signaling pathways that lead to antibiotic resistance mechanisms.

Data

Physical and Chemical Properties Analysis

Physical Properties

1,6-Anhydromuramic acid is typically a colorless solid at room temperature. Its solubility characteristics make it suitable for various biochemical applications.

Chemical Properties

  • Melting Point: Approximately 150 °C
  • Solubility: Soluble in water and polar solvents.
  • Stability: Stable under standard laboratory conditions but may undergo hydrolysis under acidic or basic conditions.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize this compound accurately.

Applications

1,6-Anhydromuramic acid has several scientific applications:

  • Antibacterial Research: It serves as a key component in studies aimed at understanding bacterial cell wall synthesis and antibiotic resistance mechanisms.
  • Synthetic Biology: Its derivatives are utilized in creating novel compounds for drug development.
  • Biochemical Assays: Used in assays to study enzyme activities related to peptidoglycan turnover.
Introduction to 1,6-Anhydromuramic Acid in Bacterial Physiology

1,6-Anhydro-N-acetylmuramic acid (anhMurNAc) is a distinctive 1,6-anhydro sugar derivative formed during the enzymatic cleavage of peptidoglycan (PG), the essential exoskeletal polymer encasing most bacterial cells. This molecule serves as a crucial molecular marker for cell wall turnover, acting as a key intermediate in the recycling pathways of Gram-negative bacteria. Its generation by lytic transglycosylases (LTs) during PG remodeling and its subsequent metabolic reactivation represent a sophisticated adaptation for nutrient conservation and cell wall biosynthesis regulation [1] [3] [10].

Structural Role in Peptidoglycan Architecture

Peptidoglycan is a mesh-like macromolecule composed of alternating β-(1,4)-linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, cross-linked via short peptide stems. Lytic transglycosylases (LTs), responsible for cleaving the glycan backbone during growth and division, generate a unique 1,6-anhydro bond within the MurNAc residue instead of producing a reducing end. This intramolecular reaction creates anhMurNAc, terminating the fragmented glycan strand with a chemically inert anhydro ring [1] [9] [10].

  • Architectural Consequence: The introduction of the 1,6-anhydro linkage alters the conformation and physical properties of the fragmented PG. While the intact glycan backbone adopts a relatively extended conformation, the 1,6-anhydro ring imposes a significant bend (~120°) at the MurNAc residue [6]. This structural distortion likely contributes to the controlled disassembly of the rigid PG sacculus, facilitating the insertion of new precursors or cell separation during division. The anhMurNAc terminus also acts as a specific molecular tag, marking PG fragments for recycling rather than reincorporation in its anhydro form.

  • Abundance & Significance: anhMurNAc-containing muropeptides constitute the predominant products of PG breakdown by LTs in bacteria like Escherichia coli and Pseudomonas aeruginosa. In E. coli, up to 60-80% of the side-wall PG is recycled each generation, releasing vast quantities of anhMurNAc-peptides [1] [3]. This high abundance underscores the molecule's central role as a product of the primary enzymatic mechanism for PG cleavage.

Table 1: Key Enzymes Generating and Processing 1,6-Anhydro-N-acetylmuramic Acid (anhMurNAc)

EnzymeFunctionOrganismKey Product/SubstrateSignificance
Lytic Transglycosylase (LT)Cleaves PG glycan backbone via intramolecular transglycosylation.Gram-negative bacteria (e.g., E. coli, P. aeruginosa)Generates anhMurNAc-terminated muropeptides.Primary mechanism for PG breakdown during growth and division. Creates the anhMurNAc marker.
AmpG PermeaseTransports anhMurNAc-containing muropeptides across the inner membrane.Gram-negative bacteriaImports GlcNAc-anhMurNAc-peptides.Essential for internalizing PG recycling intermediates.
NagZ (β-N-acetylglucosaminidase)Cleaves GlcNAc from GlcNAc-anhMurNAc-peptides in the cytoplasm.Gram-negative bacteriaProduces GlcNAc + anhMurNAc-peptides.Prepares anhMurNAc-peptides for amidase action. Deletion causes anhMurNAc-disaccharide accumulation.
AmpD (N-acetyl-anhydromuramyl-L-Ala amidase)Cleaves the peptide stem from anhMurNAc-peptides in the cytoplasm.Gram-negative bacteriaProduces anhMurNAc + free peptide (e.g., tripeptide).Releases free anhMurNAc for further metabolism. Regulates β-lactamase induction.
AnmK (anhMurNAc Kinase)Phosphorylates anhMurNAc at the O6 position, concomitant with ring opening.Gram-negative bacteriaConverts anhMurNAc → MurNAc-6-phosphate.Committed step in anhMurNAc sugar recycling. Essential for viability under recycling conditions.
MurNAc-6-P Etherase (MurQ)Cleaves the D-lactate moiety from MurNAc-6-phosphate.Gram-negative bacteriaConverts MurNAc-6-P → GlcNAc-6-P + Lactate.Returns the amino sugar to central metabolism for PG or energy production.

Significance in Gram-Negative Bacterial Cell Wall Recycling

The anhMurNAc moiety is a cornerstone metabolite in the highly efficient PG recycling pathway of Gram-negative bacteria. This pathway salvages up to 60% of the PG components for reuse in new PG synthesis, significantly reducing the metabolic burden of de novo synthesis of PG precursors [1] [3].

  • Pathway Overview: PG fragments released by LTs (GlcNAc-anhMurNAc-peptides) are transported into the cytoplasm via the AmpG permease. Cytoplasmic NagZ then hydrolyzes the terminal GlcNAc residue, yielding GlcNAc (which is phosphorylated by NagK) and anhMurNAc-peptides (e.g., anhMurNAc-tripeptide). The cytosolic amidase AmpD subsequently cleaves off the peptide stem, releasing the free tripeptide (recycled via Mpl ligase to UDP-MurNAc) and free anhMurNAc [1] [6].

  • AnhMurNAc Reactivation: Free anhMurNAc cannot be directly incorporated into new PG precursors. Its reactivation is catalyzed by the dedicated ATP-dependent kinase AnmK. AnmK performs a dual function: it phosphorylates the C6 hydroxyl group and concomitantly opens the 1,6-anhydro ring, producing N-acetylmuramic acid-6-phosphate (MurNAc-6-P) [1] [2] [6]. MurNAc-6-P is then hydrolyzed by the etherase MurQ, which removes the D-lactyl side chain, yielding N-acetylglucosamine-6-phosphate (GlcNAc-6-P) and lactate. GlcNAc-6-P enters central amino sugar metabolism, serving as a precursor for UDP-GlcNAc synthesis (a direct PG precursor) or for glycolysis [1] [5].

  • Consequences of Pathway Disruption: Mutants lacking anmK cannot recycle anhMurNAc. Surprisingly, anhMurNAc does not accumulate intracellularly in these mutants but is rapidly exported out of the cell [1]. This efflux prevents toxic buildup but represents a metabolic loss. More critically, P. aeruginosa anmK mutants exhibit increased susceptibility to the β-lactam antibiotic imipenem, linking efficient anhMurNAc (and thus PG) recycling to intrinsic antibiotic resistance [2]. Disruption of ampD or ampG also perturbs recycling and impacts β-lactamase induction, further highlighting the interconnection between PG recycling, cell wall integrity, and antibiotic resistance mechanisms [1] [6].

Evolutionary Conservation Across Bacterial Taxa

The enzymatic pathway for anhMurNAc generation and recycling exhibits significant conservation, particularly among Gram-negative bacteria, indicating its fundamental importance in bacterial physiology.

  • Core Enzymes: The key enzymes involved – Lytic Transglycosylases (LTs), AmpG permease, NagZ, AmpD, AnmK, and MurQ – are widely conserved within the Gram-negative proteobacteria, including model organisms like Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica [1] [2] [6]. This conservation underscores the metabolic advantage of recycling the substantial PG component anhMurNAc.

  • AnmK Conservation and Mechanism: AnmK homologs are found across diverse Gram-negative species. Structural and kinetic studies reveal a conserved catalytic mechanism. AnmK operates via a random-sequential bisubstrate mechanism where anhMurNAc and ATP bind independently. Catalysis involves Asp-182 (in P. aeruginosa) activating a water molecule for nucleophilic attack on the anomeric carbon (C1) of anhMurNAc, opening the 1,6-anhydro ring. Simultaneously, the terminal phosphate of ATP is transferred in-line to the O6 hydroxyl of the sugar, yielding MurNAc-6-P [2] [6]. The enzyme undergoes a conformational change from an open state (substrate binding) to a closed state (catalysis), with specific loops gating access to the anhMurNAc binding site [2].

  • Taxonomic Variations and Limits: While core to Gram-negatives, the dedicated anhMurNAc recycling pathway is less prevalent or absent in other groups. Most Gram-positive bacteria lack a clear anmK homolog [8]. Their PG recycling strategies differ significantly; they often utilize different permeases (e.g., MppA instead of AmpG in E. coli), may rely more on N-acetylmuramic acid amidases (MurNAc-L-Ala amidases) acting on non-anhydro fragments, and may not generate or utilize anhMurNAc as the primary breakdown product. Some Gram-positive bacteria possess enzymes capable of processing anhMurNAc (e.g., specific kinases in Tannerella forsythia), but these pathways are not as universally conserved or well-characterized as in Gram-negatives [5] [8]. This distribution pattern suggests the anhMurNAc-centric recycling pathway is a specific adaptation of the Gram-negative cell envelope architecture and its substantial PG turnover.

Table 2: Structural and Functional Characteristics of AnmK Kinase

CharacteristicDetailsSignificanceExperimental Evidence
Catalytic ReactionATP + anhMurNAc → ADP + MurNAc-6-P (Ring opening + Phosphorylation)Converts inert anhMurNAc into a metabolically usable form (MurNAc-6-P) for the recycling pathway.Enzyme assays with purified AnmK and radiolabeled anhMurNAc/ATP [1] [2] [6].
Kinetic MechanismRandom-sequential bisubstrate mechanism.anhMurNAc and ATP bind independently to the enzyme active site in no obligatory order.Initial velocity patterns (Lineweaver-Burk plots intersecting on abscissa) [2]. Cocrystal structures showing independent binding [2] [6].
Key Catalytic ResidueAsp-182 (P. aeruginosa numbering).Activates a water molecule for nucleophilic attack on C1 of anhMurNAc, facilitating ring opening.D182N mutation abolishes activity [6]. Structural positioning near C1 [6].
Conformational ChangesOpen state (substrate binding) ↔ Closed state (catalysis).Gates access to the anhMurNAc binding site; brings substrates into precise alignment for catalysis.Comparison of apo (closed), substrate-bound (open), and transition state-mimic (closed) crystal structures [2] [6]. Molecular Dynamics simulations [2].
Quaternary StructureFunctional homodimer.Dimerization is crucial for forming the complete active site architecture and stability.Sedimentation velocity analytical ultracentrifugation (~95% dimer) [2]. Crystallographic dimer interfaces [2] [6].
Substrate SpecificityHighly specific for free anhMurNAc. Does not act on anhMurNAc-peptides (e.g., anhMurNAc-tripeptide).Requires prior peptide removal by AmpD. Ensures pathway order and prevents futile cycles.Enzyme activity assays showing activity only on anhMurNAc, not peptide-bearing derivatives [6].
InhibitorsADP (product inhibition). Accumulation of ADP during ITC assays hindered analysis [2].Provides feedback regulation of the kinase activity.Inhibition observed in enzyme kinetics and calorimetry experiments [2].

Properties

CAS Number

82080-93-1

Product Name

1,6-Anhydromuramic acid

IUPAC Name

(2R)-2-[[(1S,2S,3R,4R,5S)-4-amino-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoic acid

Molecular Formula

C9H15NO6

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C9H15NO6/c1-3(8(12)13)15-7-5(10)9-14-2-4(16-9)6(7)11/h3-7,9,11H,2,10H2,1H3,(H,12,13)/t3-,4+,5-,6-,7-,9+/m1/s1

InChI Key

CHBVBQWDQGWKGS-KGYWRIBKSA-N

SMILES

CC(C(=O)O)OC1C(C2OCC(C1O)O2)N

Synonyms

1,6-anhydromuramic acid

Canonical SMILES

CC(C(=O)O)OC1C(C2OCC(C1O)O2)N

Isomeric SMILES

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H]2OC[C@@H]([C@H]1O)O2)N

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